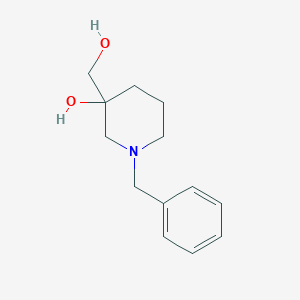

1-Benzyl-3-(hydroxymethyl)piperidin-3-ol

Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis

Piperidine-containing compounds are of paramount importance in the realm of synthetic medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals and naturally occurring alkaloids. chemicalbook.com The ubiquity of the piperidine motif has driven the development of numerous synthetic methods for its creation and functionalization. chemicalbook.comnih.gov These methods range from the hydrogenation of pyridine (B92270) precursors to complex multi-component reactions and cyclization strategies. chemicalbook.comnih.gov

The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise spatial arrangement of substituents, which is crucial for biological activity. The introduction of various substituents at different positions on the ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and basicity, as well as its pharmacokinetic profile. nih.gov The development of stereoselective synthetic routes to access specific isomers of substituted piperidines is a major focus of contemporary organic synthesis. nih.gov

Structural Classification and Research Relevance of N-Substituted Hydroxymethylpiperidinols

The compound in focus, 1-Benzyl-3-(hydroxymethyl)piperidin-3-ol, can be classified as an N-substituted hydroxymethylpiperidinol. This class of compounds is characterized by:

An N-Substituted Piperidine Ring: The substituent on the nitrogen atom significantly influences the molecule's properties. The benzyl (B1604629) group, as seen in the title compound, is a common protecting group in organic synthesis, which can be readily removed to allow for further functionalization of the nitrogen. patsnap.com It can also play a direct role in the biological activity of the final compound.

A Hydroxymethyl Group: The -CH2OH group introduces a primary alcohol functionality, which can participate in hydrogen bonding and serve as a handle for further chemical modifications.

A Tertiary Alcohol: The hydroxyl group at the C3 position, along with the hydroxymethyl group, creates a tertiary alcohol. This feature imparts specific stereochemical and electronic properties to the molecule.

N-substituted piperidinols, in general, are of significant interest in medicinal chemistry. For instance, derivatives of 1-benzyl-3-hydroxypiperidine have been investigated for their potential as long-acting calcium antagonists and for their role in the synthesis of compounds targeting neurological disorders. google.comcymitquimica.com The presence of hydroxyl groups can enhance water solubility and provide key interaction points with biological targets. nxydchem.com

Overview of Academic Research Trajectories for this compound

Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, research on closely related structures provides a likely trajectory for its synthetic applications and potential areas of investigation.

The synthesis of such a molecule would likely be approached through multi-step sequences. A plausible route could involve the creation of a suitable piperidone precursor, such as 1-benzyl-3-oxopiperidine, followed by the introduction of the hydroxymethyl group. For example, the synthesis of N-benzyl-4-piperidone derivatives has been achieved through condensation reactions. mdpi.com The synthesis of 1-benzyl-3-piperidinol is also well-established, often starting from 3-hydroxypyridine. patsnap.comgoogle.com

Given the functionalities present, this compound would be a valuable intermediate in organic synthesis. The hydroxyl groups can be further functionalized to create a library of new compounds for screening in drug discovery programs. The benzyl group can be removed via hydrogenolysis, revealing the secondary amine of the piperidine ring for further derivatization. nxydchem.com The research trajectory for this compound would likely place it as a building block for more complex molecules with potential applications in areas where substituted piperidines have shown promise, such as in the development of enzyme inhibitors or receptor modulators.

Below is a data table of the target compound and a closely related analog.

| Property | This compound | 1-Benzyl-3-hydroxypiperidine |

| CAS Number | 112197-89-4 | 14813-01-5 |

| Molecular Formula | C13H19NO2 | C12H17NO |

| Molecular Weight | 221.29 g/mol | 191.27 g/mol |

| Appearance | Not specified | White to off-white solid |

| Solubility | Not specified | Soluble in organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(hydroxymethyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-11-13(16)7-4-8-14(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,15-16H,4,7-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFDNFCDAYQIEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501243777 | |

| Record name | 3-Hydroxy-1-(phenylmethyl)-3-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501243777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112197-89-4 | |

| Record name | 3-Hydroxy-1-(phenylmethyl)-3-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112197-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-1-(phenylmethyl)-3-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501243777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 Benzyl 3 Hydroxymethyl Piperidin 3 Ol and Its Congeners

Construction of the Piperidine (B6355638) Ring System

The formation of the piperidine ring is the foundational step in the synthesis of its derivatives. Various chemical strategies have been developed to assemble this six-membered N-heterocycle from acyclic precursors, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. nih.gov

Cyclization and Annulation Approaches

Intramolecular cyclization is a primary method for forming the piperidine ring, where a single molecule containing all the necessary atoms undergoes ring closure. nih.gov These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon bond. nih.gov

Key cyclization strategies include:

Aza-Prins Cyclization: This reaction involves the cyclization of N-tosyl homoallylamine with various carbonyl compounds, catalyzed by Lewis acids like aluminum chloride, to produce substituted piperidines. organic-chemistry.org

Hydroamination/Cyclization Cascades: Intramolecular hydroamination of alkynes, mediated by acids, can generate an iminium ion that, upon reduction, yields the piperidine ring. nih.gov

Dearomatization/Cyclization: Gold(I)-catalyzed intramolecular dearomatization of suitable precursors provides another route to the piperidine core. nih.gov

Annulation reactions, where two or more components combine to form a ring, are also widely employed. A notable example is the [5+1] annulation, which utilizes a five-atom component and a single-atom component to construct the piperidine skeleton. nih.gov The iridium(III)-catalyzed "hydrogen borrowing" annulation method enables the stereoselective synthesis of substituted piperidines from amino alcohols. nih.gov

Table 1: Selected Cyclization and Annulation Methods for Piperidine Synthesis

| Method | Substrate Type | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Aza-Prins Cyclization | N-Tosyl homoallylamine & Carbonyl compounds | AlCl₃ | High yields and good diastereoselectivity. organic-chemistry.org |

| Reductive Hydroamination | Alkynes with pendant amines | Acid-mediated | Forms an iminium ion intermediate followed by reduction. nih.gov |

| [5+1] Annulation | Amino alcohols | Iridium(III) complex | Stereoselective formation of two new C-N bonds. nih.gov |

| Organocatalytic [4+2] Annulation | N-PMP aldimine & Glutaraldehyde | Proline-based organocatalyst | One-pot synthesis with excellent enantioselectivity. rsc.org |

Reductive Amination Strategies for Piperidine Formation

Reductive amination is a robust and widely used method for forming C-N bonds and is particularly effective for synthesizing piperidine rings. researchgate.net The process typically involves the condensation of an amine with a carbonyl group to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. researchgate.net

Intramolecular reductive amination is a key step in the synthesis of polyhydroxylated piperidines, also known as iminosugars, from carbohydrate precursors. researchgate.net A more advanced variant is the double reductive amination (DRA) of 1,5-dicarbonyl compounds. This "one-pot" cascade reaction is highly efficient for accessing the piperidine skeleton, using a nitrogen source like ammonia or a primary amine. chim.it The DRA process involves four sequential steps: initial imine formation, reduction, subsequent intramolecular cyclization to a cyclic imine, and a final reduction. chim.it

A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (H₂/Pd/C). researchgate.netresearchgate.net The choice of reducing agent is critical and depends on the substrate's functional group tolerance and the desired reaction conditions. researchgate.net

Table 2: Reductive Amination Approaches to Piperidine Synthesis

| Strategy | Substrate | Nitrogen Source | Reducing Agent | Application |

|---|---|---|---|---|

| Intramolecular Reductive Amination | Amino acid-derived unsaturated aldehydes | Internal amine | Lewis acid-catalyzed | Synthesis of iminosugars. researchgate.net |

| Double Reductive Amination (DRA) | 1,5-Dicarbonyl compounds | Ammonia, Ammonium (B1175870) formate | NaBH₃CN, H₂/Catalyst | Efficient one-pot synthesis of polyhydroxypiperidines. chim.it |

| Standard Reductive Amination | Ketones/Aldehydes & Amines | Primary or secondary amines | NaBH₃CN, NaBH(OAc)₃ | General C-N bond formation for piperidine synthesis. researchgate.netresearchgate.net |

Radical-Mediated Cyclizations in Piperidine Synthesis

Radical cyclizations offer a powerful alternative for constructing the piperidine ring, often proceeding under mild conditions and tolerating a wide range of functional groups. organic-chemistry.org These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto a tethered unsaturated group, such as an alkene or alkyne. organic-chemistry.orgrsc.org

Several methods exist for initiating radical formation:

Cobalt/Iridium Catalysis: The activation of alkyl bromides through cobalt/iridium catalysis can generate alkyl radicals for reductive conjugate addition and subsequent cyclization. organic-chemistry.org

Photoredox Catalysis: The combination of photoredox, cobaloxime, and amine catalysis can mediate the radical cyclization of aldehydes with pendant alkenes. organic-chemistry.org

Manganese(III) Acetate Mediation: Mn(OAc)₃ is used to mediate oxidative radical cyclization reactions, for instance, between unsaturated piperazine derivatives and 1,3-dicarbonyl compounds. nih.gov

Triethylborane Initiation: Triethylborane can serve as a radical initiator for the cyclization of 1,6-enynes to form polysubstituted piperidines. nih.gov

These radical approaches have been successfully applied to synthesize complex piperidine structures, including 2,4-disubstituted and 2,4,5-trisubstituted piperidines, with varying degrees of diastereoselectivity. organic-chemistry.orgbirmingham.ac.uk

Functionalization and Derivatization of Precursors

Once the piperidine ring is formed, or by using a pre-functionalized starting material, specific substituents must be installed to arrive at the target structure of 1-Benzyl-3-(hydroxymethyl)piperidin-3-ol. This involves the introduction of the N-benzyl group and the two distinct oxygen-containing functionalities at the C3 position.

Introduction of the N-Benzyl Moiety

The N-benzyl group is a common substituent in piperidine-containing compounds and also serves as a versatile protecting group for the nitrogen atom. dtic.mil The most straightforward method for its introduction is the N-alkylation of a pre-existing piperidine ring. This is typically achieved by reacting the secondary amine of the piperidine precursor with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride, in the presence of a base like potassium carbonate or a tertiary amine to neutralize the acid byproduct. unisi.it

For example, 3-hydroxypiperidine can be dissolved in a solvent like acetone, and upon addition of a weak base and benzyl bromide, it undergoes N-alkylation to yield 1-benzyl-3-piperidinol. The benzyl group can be readily removed later in a synthetic sequence via catalytic hydrogenation (e.g., using H₂ and a palladium-on-carbon catalyst), which is a clean and high-yielding reaction. guidechem.com

Installation of the Hydroxyl and Hydroxymethyl Functionalities

The introduction of the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups at the C3 position of the piperidine ring requires specific and often stereocontrolled synthetic methods.

Hydroxyl Group Installation:

From a Precursor: A common strategy is to start with a precursor that already contains the hydroxyl group, such as 3-hydroxypiperidine, and then perform other transformations like N-benzylation.

Reduction of a Ketone: A hydroxyl group can be introduced by the reduction of a corresponding ketone. For instance, the reduction of N-benzyl-3-piperidone would yield N-benzyl-3-hydroxypiperidine. The choice of reducing agent (e.g., NaBH₄, LiAlH₄) can influence the stereochemical outcome.

Electrochemical Oxidation: Stereoselective introduction of a hydroxyl group onto a piperidine ring can be achieved through electrochemical methods. researchgate.net For example, the oxidation of 1-benzyloxycarbonyl-1,2,3,4-tetrahydropyridines can yield dihydroxypiperidines. researchgate.net

Hydroxymethyl Group Installation:

Reduction of a Carboxylic Acid Derivative: A hydroxymethyl group is often installed by the reduction of a carboxylic acid, ester, or aldehyde at the desired position. For example, a precursor like N-benzyl-3-piperidinecarboxylic acid methyl ester can be reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to furnish the corresponding hydroxymethyl group. unisi.it

From a Nitrile: An alternative route involves the hydrolysis of a nitrile group to a carboxylic acid, followed by reduction.

Synthesizing the specific this compound structure, which is a tertiary alcohol, would likely involve nucleophilic addition to a ketone. A plausible route could start from a precursor like N-benzyl-3-piperidone. A one-carbon nucleophile, such as a formaldehyde (B43269) equivalent or a protected hydroxymethyl Grignard reagent, could be added to the ketone at C3. Subsequent deprotection would yield the target tertiary alcohol with both hydroxyl and hydroxymethyl groups at the same carbon atom.

Hydroxylation Reactions

Hydroxylation reactions are a direct approach to introduce hydroxyl groups onto the piperidine ring. A key strategy for the synthesis of dihydroxylated piperidines involves the dihydroxylation of an unsaturated precursor, such as a tetrahydropyridine (B1245486). The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. This reaction typically employs osmium tetroxide as the catalyst in the presence of a chiral quinine ligand.

For the synthesis of congeners of this compound, one could envision the asymmetric dihydroxylation of a suitably substituted 1-benzyl-1,2,3,6-tetrahydropyridine. For instance, the dihydroxylation of a 1-benzyl-3-substituted-1,2,3,6-tetrahydropyridine would yield a dihydroxylated piperidine derivative. The choice of the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) dictates the stereochemical outcome of the reaction, allowing for the selective formation of specific diastereomers. wikipedia.org The reaction proceeds via a [3+2]-cycloaddition of osmium tetroxide to the alkene, forming a cyclic intermediate that is subsequently hydrolyzed to afford the diol. wikipedia.org

While direct hydroxylation of a saturated piperidine at the C-3 position is challenging, the use of biocatalysis represents an alternative approach. Certain microorganisms are capable of performing regio- and stereoselective hydroxylations on complex organic molecules.

Formylation and Reduction Pathways to Hydroxymethyl Groups

The introduction of a hydroxymethyl group can be achieved through a two-step process involving formylation followed by reduction. A plausible synthetic route towards this compound could start from a 1-benzyl-3-oxopiperidine derivative. The carbon atom at the 3-position can be formylated using a suitable one-carbon electrophile, such as ethyl formate, in the presence of a strong base. This would yield a 3-formyl-3-oxopiperidine intermediate.

Subsequent reduction of this intermediate would be required to generate the two hydroxyl groups. The choice of reducing agent is crucial to achieve the desired outcome. A strong reducing agent, such as lithium aluminum hydride (LiAlH4), would be capable of reducing both the ketone and the formyl group to the corresponding hydroxyl and hydroxymethyl groups, respectively. This would provide the target molecule, this compound. The stereochemical outcome of the reduction would likely result in a mixture of diastereomers, which may require separation.

An alternative strategy involves the partial reduction of a diester precursor. For example, the modification of sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) with pyrrolidine has been shown to be a highly selective reducing agent for the transformation of N-benzyl-4-ethoxycarbonylpiperidine into N-benzyl-4-formylpiperidine. researchgate.net A similar approach could potentially be adapted for a 3,3-disubstituted piperidine precursor.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods are central to the efficient and stereoselective synthesis of complex piperidine derivatives. Transition metal-catalyzed reactions, in particular, offer a broad spectrum of transformations for the construction and functionalization of the piperidine ring.

Transition Metal-Catalyzed Hydrogenation of Pyridine (B92270) and Tetrahydropyridine Intermediates

The hydrogenation of pyridine and its partially saturated derivatives, such as tetrahydropyridines, is a fundamental and widely used method for the synthesis of the piperidine core. Various transition metals, including rhodium, palladium, and iridium, have been shown to be effective catalysts for these transformations.

Rhodium(I) complexes, particularly those bearing chiral phosphine ligands, are highly effective catalysts for the asymmetric hydrogenation of prochiral unsaturated substrates. researchgate.net This methodology can be applied to the synthesis of chiral piperidines from tetrahydropyridine precursors. For the synthesis of a molecule like this compound, a chiral rhodium catalyst could be employed to hydrogenate a tetrahydropyridine intermediate with pre-existing functional groups at the C-3 position. This would allow for the stereoselective formation of one or more of the chiral centers in the final product.

The rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition between alkynes and an oxygen-linked alkenyl isocyanate represents another sophisticated approach to access polysubstituted piperidinol scaffolds with high enantioselectivity. nih.govnih.gov Subsequent diastereoselective hydrogenation of the resulting vinylogous amide can afford highly functionalized piperidines. nih.govnih.gov

Below is a table summarizing the results of a Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds, which is a relevant transformation for creating chiral centers in cyclic systems.

| Entry | Substrate | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | 2-methylene-cyclopentanone | Rh(acac)(CO)2 / Ligand A | Toluene (B28343) | >99 | 98 |

| 2 | 2-methylene-cyclohexanone | Rh(acac)(CO)2 / Ligand A | Toluene | >99 | 97 |

| 3 | 2-methylene-cycloheptanone | Rh(acac)(CO)2 / Ligand A | Toluene | 98 | 96 |

| 4 | 3-methylene-dihydrofuran-2(3H)-one | Rh(acac)(CO)2 / Ligand A | Toluene | >99 | 99 |

Data adapted from a study on Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. Ligand A is a proprietary bisphosphine-thiourea ligand. rsc.org

Palladium catalysts are widely used for hydrogenation reactions, including the reduction of aromatic and heteroaromatic rings. Palladium on carbon (Pd/C) is a common heterogeneous catalyst for the hydrogenation of pyridines to piperidines. This method is generally not stereoselective and would produce a racemic mixture if a chiral center is formed during the reaction.

More advanced palladium-catalyzed methodologies, such as the reductive Heck coupling, can be employed to construct highly substituted piperidine rings. rsc.org This reaction involves the intramolecular coupling of an alkene and an alkyl halide, with a hydride source intercepting the alkylpalladium intermediate. This approach allows for the formation of complex piperidine structures with good diastereoselectivity. rsc.org

The following table presents data from a study on the palladium-catalyzed synthesis of substituted piperazines, a related class of N-heterocycles, which showcases the efficiency of such catalytic systems.

| Entry | Diamine | Propargyl Carbonate | Catalyst Loading (mol %) | Time | Yield (%) |

| 1 | N,N'-ditosyl-1,2-ethanediamine | BOC-propargyl alcohol | 5 | 10 min | 98 |

| 2 | N,N'-ditosyl-1,2-ethanediamine | BOC-propargyl alcohol | 3 | 15 min | 98 |

| 3 | N,N'-ditosyl-1,2-ethanediamine | BOC-propargyl alcohol | 1 | 12 h | 92 |

| 4 | N,N'-ditosyl-1,2-propanediamine | BOC-propargyl alcohol | 3 | 1 h | 95 |

Data adapted from a study on the palladium-catalyzed modular synthesis of substituted piperazines. nih.gov

Iridium catalysts have emerged as powerful tools for the hydrogenation of challenging substrates, including highly substituted and unfunctionalized olefins. nih.govresearchgate.net Chiral iridium complexes have been successfully applied in the asymmetric hydrogenation of various N-heterocycles. nih.gov

Iridium-catalyzed ionic hydrogenation of pyridines offers a robust and selective method to access functionalized piperidines under mild conditions. chemrxiv.org This approach is particularly valuable as it tolerates a wide range of reduction-sensitive functional groups, such as nitro, azido, and bromo groups, which may be present in complex precursors. chemrxiv.org This allows for the late-stage hydrogenation of highly functionalized pyridine rings to their corresponding piperidines.

A study on the Iridium(III)-catalyzed ionic hydrogenation of pyridines demonstrated the following results:

| Entry | Substrate | Catalyst Loading (mol %) | Yield (%) |

| 1 | 3-methylpyridine | 1.0 | 98 |

| 2 | 4-phenylpyridine | 1.0 | 99 |

| 3 | 3-bromopyridine | 2.0 | 91 |

| 4 | 3-nitropyridine | 2.0 | 95 |

Data adapted from a study on Iridium(III)-catalyzed ionic hydrogenation of pyridines. chemrxiv.org

Cobalt- and Nickel-Based Catalysis

Transition metal-catalyzed reactions offer powerful tools for the construction of heterocyclic systems. Cobalt and nickel catalysts, in particular, have been effectively employed in the hydrogenation of pyridine derivatives to afford piperidines. While direct synthesis of this compound using this method is not extensively documented, the general applicability of these catalysts to multi-substituted pyridines suggests a viable synthetic route.

For instance, cobalt-based nanocatalysts have demonstrated efficacy in the hydrogenation of pyridine derivatives. Similarly, nickel silicide catalysts have been successfully applied to the efficient hydrogenation of pyridines, marking a significant advancement in the use of nickel for this transformation. nih.gov These methods are noted for the high stability of the catalysts, allowing for multiple uses without significant loss of activity. nih.gov The reaction typically involves the reduction of a suitably substituted pyridine precursor.

A potential synthetic precursor for this compound via this method could be a 1-benzyl-3-hydroxymethyl-3-hydroxypyridinium salt. The hydrogenation of this substrate using a cobalt or nickel catalyst would yield the desired piperidine structure. The general reaction scheme is presented below:

Scheme 1: Proposed Hydrogenation of a Pyridinium (B92312) Salt using Cobalt or Nickel Catalysis

Furthermore, nickel catalysts have been utilized in intramolecular Alder-ene reactions of 1,7-dienes, providing a pathway to various piperidine derivatives with high diastereo- and enantioselectivities. nih.gov Nickel-catalyzed cyclization of 1,7-ene-dienes has also been reported as a convenient method for obtaining piperidines. nih.gov

The following table summarizes the key features of cobalt and nickel-based catalysts in the synthesis of piperidine derivatives.

| Catalyst System | Reaction Type | Key Advantages | Reference |

| Cobalt-based nanocatalysts | Pyridine Hydrogenation | High stability, reusable | nih.gov |

| Nickel Silicide Catalyst | Pyridine Hydrogenation | First successful application of a nickel catalyst for efficient pyridine hydrogenation, high stability | nih.gov |

| Nickel with P,N-ligand | Intramolecular Alder-ene | High diastereo- and enantioselectivity | nih.gov |

Epoxidation and Subsequent Ring-Opening Reactions

A versatile and widely employed strategy for the synthesis of 1,2-amino alcohols, a key structural motif in this compound, involves the epoxidation of an alkene followed by the ring-opening of the resulting epoxide. rsc.orgmdpi.com This approach allows for the stereospecific introduction of two functional groups.

The synthesis of the epoxide precursor can be achieved through various methods, including the Corey-Chaykovsky reaction, which utilizes sulfonium ylides to convert carbonyl compounds into epoxides. beilstein-journals.org A one-pot synthesis of epoxides from commercially available benzyl alcohols and aldehydes has been described, providing an expedient route to these intermediates. beilstein-journals.org

Once the epoxide is formed, the subsequent ring-opening reaction is a critical step that dictates the final stereochemistry and regiochemistry of the product.

The regioselectivity of the epoxide ring-opening is a crucial aspect of this synthetic strategy. The attack of a nucleophile can occur at either of the two electrophilic carbon atoms of the epoxide ring. Under SN2 conditions, the nucleophile typically attacks the less sterically hindered carbon atom. youtube.comyoutube.comyoutube.com

In the context of synthesizing this compound, a suitable precursor would be an epoxide derived from a piperidine backbone. The nucleophilic attack, for instance by a protected amine, would lead to the formation of the desired amino alcohol functionality. The choice of nucleophile and reaction conditions plays a significant role in controlling the regioselectivity. rsc.orgresearchgate.net For unbiased 2,3-disubstituted epoxides, where steric and electronic factors are similar, achieving high regioselectivity can be challenging. However, catalyst-controlled systems, such as those using cationic aluminum salen catalysts, have been developed to achieve selective nucleophilic ring-opening. rsc.org

Nickel-catalyzed regiodivergent opening of epoxides with aryl halides has also been reported, where the regioselectivity is controlled by the choice of co-catalyst. nih.gov Iodide co-catalysis leads to opening at the less hindered position, while titanocene co-catalysis results in opening at the more hindered position. nih.gov

The following table provides examples of nucleophiles used in epoxide ring-opening reactions and the typical regioselectivity observed.

| Nucleophile | Reaction Conditions | Typical Regioselectivity | Reference |

| Azide | SN2 | Attack at the less hindered carbon | youtube.comyoutube.com |

| Amines | Catalyst-controlled | Selective opening of unbiased epoxides | rsc.org |

| Aryl Halides (Ni-catalyzed) | Iodide co-catalyst | Attack at the less hindered carbon | nih.gov |

| Aryl Halides (Ni-catalyzed) | Titanocene co-catalyst | Attack at the more hindered carbon | nih.gov |

The ring-opening of epoxides is typically a stereospecific process. Under SN2 conditions, the nucleophile attacks from the backside of the carbon-oxygen bond, resulting in an inversion of configuration at the center of attack. youtube.comyoutube.com This stereospecificity is highly valuable in asymmetric synthesis, as the stereochemistry of the epoxide precursor directly translates to the stereochemistry of the product.

For the synthesis of a specific stereoisomer of this compound, a stereochemically pure epoxide precursor would be required. The stereoselective cleavage of this epoxide with a suitable nucleophile would then yield the desired product with a defined stereochemistry. The development of stereoselective epoxidation methods, such as the Sharpless asymmetric epoxidation, has been instrumental in providing access to chiral epoxides. mdpi.com

The stereoselective synthesis of C-24 and C-25 oxysterols from desmosterol has been achieved through the regio- and stereoselective cleavage of epoxides using cyanoborohydride and boron trifluoride etherate. acs.org This highlights the potential for achieving high levels of stereocontrol in epoxide ring-opening reactions.

Gold(I)-Catalyzed Intramolecular Dearomatization/Cyclization Reactions

Gold(I) catalysis has emerged as a powerful tool for the synthesis of complex molecules through various transformations, including intramolecular cyclization reactions. nih.govnih.gov While the direct application of this methodology to the synthesis of this compound is not explicitly detailed in the literature, the general principles of gold-catalyzed cyclizations suggest a plausible synthetic route.

This strategy would likely involve a precursor containing a nucleophilic nitrogen atom and an alkyne or allene functionality, which can be activated by the gold(I) catalyst. The intramolecular attack of the nitrogen nucleophile onto the activated unsaturated system would lead to the formation of the piperidine ring. For example, gold(I)-catalyzed intramolecular hydroamination of alkynes is a known method for the synthesis of nitrogen-containing heterocycles.

A proposed precursor for a gold-catalyzed synthesis of the piperidine core of this compound could be an N-propargyl amine with appropriate substituents. The gold(I) catalyst would activate the alkyne, facilitating the intramolecular cyclization to form the piperidine ring. The dearomatization aspect would come into play if an aromatic ring is involved in the cyclization, leading to a non-aromatic product.

Gold(I) catalysts have also been shown to mediate the formation of pyrazoline derivatives through the cycloaddition of diaziridine to alkynes, showcasing the ability of gold to facilitate ring-forming reactions. nih.gov Furthermore, gold(I)-catalyzed intermolecular (4 + 2) cycloadditions of allenamides and acyclic dienes have been reported, providing access to cyclohexene derivatives with excellent regio- and diastereoselectivity. rsc.org These examples underscore the potential of gold catalysis in constructing cyclic systems relevant to the synthesis of piperidine derivatives.

Stereochemical Investigations of 1 Benzyl 3 Hydroxymethyl Piperidin 3 Ol and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis of 1-Benzyl-3-(hydroxymethyl)piperidin-3-ol Derivatives

The creation of specific stereoisomers of this compound, a chiral tertiary alcohol, requires precise control over the formation of its stereocenters. While direct enantioselective synthesis methods for this specific molecule are not widely documented in readily available literature, a common strategy involves the synthesis of a chiral precursor, which is then elaborated to the final product.

A key intermediate in this context is the chiral secondary alcohol, 1-benzyl-3-hydroxypiperidine. Enantiomerically pure forms of this intermediate can be achieved through various asymmetric synthesis routes. One prominent method is the asymmetric hydrogenation of the prochiral ketone precursor, 1-benzyl-3-piperidone, using chiral ruthenium-based catalysts. This approach can effectively yield the (S)- or (R)-enantiomer with high enantiomeric purity (>98% enantiomeric excess, ee).

Once the enantiomerically pure 1-benzyl-3-hydroxypiperidine is obtained, it can be converted to the target tertiary alcohol in a two-step sequence:

Oxidation: The secondary alcohol is oxidized to the corresponding ketone, 1-benzyl-3-piperidone.

Nucleophilic Addition: The ketone then undergoes a nucleophilic addition reaction with a one-carbon (C1) synthon that provides the hydroxymethyl group. This can be achieved using reagents like formaldehyde (B43269) or a protected equivalent in a Grignard or similar organometallic reaction.

The stereochemical outcome of the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams has also been studied as a route to 3,3-disubstituted piperidine (B6355638) derivatives. nih.gov This methodology can achieve high stereoselectivity in creating the quaternary stereocenter by carefully selecting the starting lactam's configuration and the sequence of introducing substituents. nih.gov Similarly, diastereoselective enolate hydroxylation has been used as a key step in synthesizing related cyclic structures, demonstrating high selectivity based on 1,3-asymmetric induction models. nsf.gov

Chiral Resolution Techniques for this compound Intermediates

When a racemic mixture of a chiral compound is produced, chiral resolution techniques are employed to separate the enantiomers. For precursors like 1-benzyl-3-hydroxypiperidine, several methods are effective.

Classical Resolution by Diastereomeric Salt Formation

A well-established method for separating enantiomers is classical resolution, which involves reacting the racemic base (e.g., 1-benzyl-3-hydroxypiperidine) with a chiral acid. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. nih.gov

For instance, using a resolving agent like L-tartaric acid with racemic 1-benzyl-3-hydroxypiperidine results in the formation of (R)-1-benzyl-3-hydroxypiperidine-L-tartrate and (S)-1-benzyl-3-hydroxypiperidine-L-tartrate. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration. nih.gov The pure enantiomer can then be recovered by treating the salt with a base to remove the chiral acid. Although reliable, this method can be labor-intensive. The efficiency of such resolutions depends on factors like the solvent, temperature, and the molar ratio of the components. nih.gov

Table 1: Factors Influencing Diastereomeric Salt Resolution

| Parameter | Influence on Resolution |

|---|---|

| Solvent | Affects the solubility difference between diastereomeric salts. Ethanol is a common choice due to its low cost and effectiveness. nih.gov |

| Temperature | Controls the crystallization process; cooling the solution allows the less soluble salt to precipitate. nih.gov |

| Molar Ratio | The stoichiometric ratio between the racemic compound and the resolving agent can impact the yield and purity of the separated salt. nih.gov |

Biocatalytic Resolution Methods

Biocatalytic methods, particularly kinetic resolutions catalyzed by enzymes like lipases, offer a highly selective alternative for separating enantiomers. nih.gov In a kinetic resolution, the enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. nih.gov

For a racemic alcohol like 1-benzyl-3-hydroxypiperidine, a lipase (B570770) can be used to selectively acylate one enantiomer with an acyl donor (e.g., a vinyl ester). nih.gov This leaves one enantiomer in its acylated form and the other as the unreacted alcohol, which can then be separated using standard techniques like chromatography. Lipases from Candida antarctica (Lipase B) and Pseudomonas cepacia are known for their high enantioselectivity in such transformations. nih.gov The choice of solvent and temperature is critical to ensure both high reaction rates and high enantioselectivity. nih.govnih.gov

Racemization Strategies for Chiral Piperidinols to Enhance Overall Yield

A significant drawback of any resolution process is that the maximum theoretical yield for the desired enantiomer is only 50%. To overcome this limitation, the undesired enantiomer can be racemized—converted back into the racemic mixture—and recycled into the resolution process. epo.org

Table 2: Conditions for Racemization of 1-Benzyl-3-hydroxypiperidine

| Parameter | Conditions | Reference |

|---|---|---|

| Raw Material | (R)- or (S)-N-Benzyl-3-hydroxypiperidine | google.com |

| Reagent | Strong base (e.g., NaOH, KOH) | epo.org |

| Molar Ratio (Base:Amine) | 1:1 to 5:1 (preferred 2.5:1 to 4:1) | epo.org |

| Temperature | 120-300°C (preferred 180-200°C) | epo.org |

| Reaction Time | 1-100 hours (example given: 15 hours) | epo.orggoogle.com |

| Yield | Approximately 100% conversion to racemic product | google.com |

Determination of Absolute and Relative Stereochemistry

Once a pure stereoisomer is synthesized or isolated, its exact three-dimensional structure must be confirmed.

Spectroscopic Methods for Stereochemical Assignment

Several powerful analytical techniques are used to determine the relative and absolute stereochemistry of chiral molecules like this compound and its precursors. researcher.life

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for determining the relative configuration of molecules. researcher.life

Chemical Shifts: The precise chemical shifts of protons and carbons are sensitive to their stereochemical environment. Stereoisomers will often exhibit distinct differences in their NMR spectra. researcher.life

Scalar Couplings (J-couplings): The magnitude of the coupling constant between two protons depends on the dihedral angle between them, which can help determine the relative positions of substituents on the piperidine ring. researchgate.net

Nuclear Overhauser Effect (NOE): NOE experiments detect through-space interactions between protons that are close to each other (typically <5 Å), providing crucial information about the molecule's conformation and the relative arrangement of its atoms. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction is considered the definitive method for determining the absolute stereochemistry of a crystalline compound. soton.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the molecule can be constructed, unambiguously showing the spatial arrangement of all atoms. mdpi.com For cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can sometimes be used in conjunction with computational methods to determine the structure. researchgate.net

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 1-Benzyl-3-hydroxypiperidine |

| (S)-1-Benzyl-3-hydroxypiperidine |

| (R)-1-Benzyl-3-hydroxypiperidine |

| 1-Benzyl-3-piperidone |

| 1-benzylpiperidin-3-one |

| L-tartaric acid |

| Potassium hydroxide |

Single-Crystal X-ray Diffraction Analysis in Stereochemical Elucidation

Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids. This method provides precise information on bond lengths, bond angles, and torsional angles, thereby offering definitive insights into the stereochemistry of a molecule, including its absolute configuration.

In the study of piperidine derivatives, such as this compound, single-crystal X-ray diffraction analysis serves as the gold standard for elucidating the spatial arrangement of atoms. This is particularly crucial for molecules with multiple stereocenters, where other spectroscopic techniques might not provide a complete stereochemical assignment. The diffraction pattern produced when a single crystal is irradiated with X-rays is unique to the crystalline material and is a function of the electron density distribution within the crystal. By analyzing this pattern, a detailed model of the molecular structure can be constructed.

While specific single-crystal X-ray diffraction data for this compound is not publicly available in the referenced literature, the utility of this technique can be illustrated through the analysis of structurally related piperidine compounds. For instance, the crystal structures of various substituted piperidin-4-ones have been extensively studied, revealing key conformational features of the piperidine ring.

For example, the analysis of t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime showed that the piperidine ring adopts a chair conformation, with the two phenyl groups at positions 2 and 6 having equatorial orientations. researchgate.net Similarly, the crystal structure of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one also confirmed a chair conformation for the central piperidine ring. nih.gov In this case, the least-squares basal plane of the piperidine ring forms dihedral angles of 85.71 (11)° and 77.27 (11)° with the terminal aromatic rings. nih.gov

These examples underscore the power of single-crystal X-ray diffraction in providing unequivocal stereochemical and conformational information. Such analyses would be critical in definitively establishing the relative and absolute stereochemistry of the stereoisomers of this compound, resolving any ambiguities that may arise from other analytical methods. The precise bond lengths, angles, and conformational details derived from X-ray diffraction are fundamental to understanding the structure-activity relationships of these compounds.

Chemical Reactivity and Derivatization of 1 Benzyl 3 Hydroxymethyl Piperidin 3 Ol

Reactions Involving the Hydroxyl Functionality

The reactivity of 1-Benzyl-3-(hydroxymethyl)piperidin-3-ol is largely dictated by its two hydroxyl groups. The primary hydroxyl group (–CH₂OH) is readily accessible for various transformations, while the tertiary hydroxyl group at the C-3 position is sterically hindered and generally less reactive. This difference allows for selective chemical modifications.

Nucleophilic Substitution Reactions of the Hydroxyl Group

Nucleophilic substitution primarily involves the more reactive primary hydroxyl group, which can be converted into a better leaving group for subsequent reactions.

The primary hydroxyl group can be readily converted to a chlorine atom using reagents like thionyl chloride (SOCl₂), a reaction common for primary alcohols. nih.gov This reaction proceeds to form 1-benzyl-3-chloro-3-(chloromethyl)piperidine, as both the primary and the less reactive tertiary hydroxyl can be substituted under forcing conditions, though selective reaction at the primary position is achievable under milder conditions. The resulting chloro-derivative is a valuable intermediate for further nucleophilic substitutions.

Table 2: Halogenation of this compound

| Reagent | Reactive Site | Product |

|---|

Etherification and esterification reactions preferentially occur at the sterically unhindered primary hydroxyl group.

Etherification: Benzyl (B1604629) ethers can be synthesized using reagents like 2-benzyloxy-1-methylpyridinium triflate under neutral conditions, which is particularly useful for complex molecules. beilstein-journals.org Standard Williamson ether synthesis conditions (a strong base like sodium hydride followed by an alkyl halide) would also selectively form an ether at the primary position.

Esterification: The formation of esters can be achieved by reacting the compound with acyl chlorides or carboxylic anhydrides in the presence of a base, or directly with a carboxylic acid under catalysis. rsc.org For instance, reaction with acetyl chloride would yield 1-benzyl-3-hydroxy-3-(acetoxymethyl)piperidine.

Condensation Reactions (e.g., Oxazolidine (B1195125) Formation with Aldehydes)

The 1,3-amino alcohol structure of this compound allows it to undergo condensation reactions with aldehydes or ketones to form a bicyclic oxazolidine ring system. organic-chemistry.org This reaction involves the piperidine (B6355638) nitrogen and the tertiary hydroxyl group. The reaction likely proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization to yield a stable oxazolidine ring. researchgate.netacs.orgnih.gov For example, condensation with formaldehyde (B43269) would produce 4a-(hydroxymethyl)-2-phenyloctahydropyrido[1,2-c] cymitquimica.comchemicalbook.comoxazine. The condensation of β-amino alcohols with aldehydes is a well-established method for creating these heterocyclic systems. researchgate.net

Transformations Involving the Piperidine Nitrogen Atom

The tertiary nitrogen atom in the piperidine ring is basic and nucleophilic, enabling a variety of chemical transformations. cymitquimica.com

N-Debenzylation: The N-benzyl group serves as a common protecting group for the piperidine nitrogen. It can be efficiently removed via catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere cleaves the benzyl group, yielding the parent secondary amine, 3-(hydroxymethyl)piperidin-3-ol (B1396214). chembk.com This reaction is generally clean and high-yielding.

Quaternary Salt Formation: As a tertiary amine, the piperidine nitrogen can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge and alters the chemical properties of the molecule.

N-Oxide Formation: The nitrogen atom can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Table 3: Reactions at the Piperidine Nitrogen

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| N-Debenzylation | H₂, Palladium on Carbon (Pd/C) | 3-(Hydroxymethyl)piperidin-3-ol |

| Quaternization | Methyl Iodide (CH₃I) | 1-Benzyl-1-methyl-3-(hydroxymethyl)piperidin-3-ol-1-ium iodide |

N-Alkylation and N-Acylation Reactions

The tertiary amine of the piperidine ring in this compound is a nucleophilic center, though its reactivity is somewhat attenuated by the steric hindrance of the adjacent benzyl group. Nevertheless, it can undergo reactions with electrophiles.

N-Alkylation: The introduction of an additional alkyl group onto the nitrogen atom leads to the formation of a quaternary ammonium salt. This reaction typically proceeds by treating the parent compound with an alkyl halide. The choice of the alkylating agent and reaction conditions can influence the efficiency of the quaternization.

N-Acylation: N-acylation of this compound is generally not feasible as it is a tertiary amine and lacks the necessary proton for substitution with an acyl group.

Representative N-Alkylation of a Tertiary Piperidine

| Reactant | Reagent | Product |

|---|

Deprotection Strategies for the N-Benzyl Group

The N-benzyl group is a common protecting group for secondary amines and can be removed under various conditions to yield the corresponding secondary amine. The resulting 3-(hydroxymethyl)piperidin-3-ol would be a valuable intermediate for further functionalization at the nitrogen atom.

Catalytic Hydrogenolysis: The most prevalent method for N-benzyl group removal is catalytic hydrogenolysis. chembk.com This typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). chembk.com This method is generally clean and efficient, yielding the debenzylated piperidine and toluene (B28343) as the byproduct. organic-chemistry.org

Other Deprotection Methods: While catalytic hydrogenolysis is common, alternative methods can be employed, particularly if other functional groups in the molecule are sensitive to reduction. Oxidative deprotection methods have also been developed. organic-chemistry.org

Common N-Benzyl Deprotection Methods

| Method | Reagents | Comments |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | High efficiency, common method. chembk.comorganic-chemistry.org |

Functional Group Interconversions on the Piperidine Ring System

The two hydroxyl groups of this compound—a primary and a tertiary alcohol—offer multiple avenues for functional group interconversions. The differential reactivity of these two groups can potentially allow for selective transformations.

Oxidation: The primary alcohol is susceptible to oxidation to form an aldehyde or a carboxylic acid, depending on the oxidant used. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would likely yield the corresponding aldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, could lead to the carboxylic acid. The tertiary alcohol is resistant to oxidation under standard conditions.

Esterification and Etherification: Both hydroxyl groups can be converted to esters or ethers. The primary hydroxyl group is expected to be more reactive towards esterification and etherification reagents due to less steric hindrance compared to the tertiary hydroxyl group. This differential reactivity could be exploited for selective protection or functionalization.

Conversion to Halides: The hydroxyl groups can be converted to alkyl halides using reagents such as thionyl chloride (for conversion to chlorides) or phosphorus tribromide (for conversion to bromides). The tertiary alcohol may undergo SN1-type substitution, while the primary alcohol would react via an SN2 mechanism.

Regioselective and Stereoselective Functionalizations

Achieving regioselectivity in the functionalization of the two different hydroxyl groups is a key synthetic challenge.

Regioselective Reactions: The inherent difference in steric hindrance between the primary and tertiary hydroxyl groups can be exploited to achieve regioselectivity. Reactions with bulky reagents would be expected to favor the more accessible primary hydroxyl group. For instance, selective acylation or silylation of the primary alcohol could be achieved using sterically demanding acylating or silylating agents.

Due to the presence of a chiral center at the C3 position, stereoselective reactions are a theoretical possibility if a chiral reagent or catalyst is employed in subsequent transformations. However, without specific examples in the literature for this compound, any discussion on stereoselectivity remains speculative.

Applications of 1 Benzyl 3 Hydroxymethyl Piperidin 3 Ol As a Synthetic Intermediate

Building Block for Complex Heterocyclic Scaffolds

The inherent structure of 1-Benzyl-3-(hydroxymethyl)piperidin-3-ol makes it a valuable starting point for constructing more elaborate heterocyclic systems. The piperidine (B6355638) core itself is a privileged structure in medicinal chemistry, and the dual hydroxyl functionalities on the ring provide handles for further chemical transformations and ring annulations.

Research has shown that functionalized piperidines can be used to create fused or spirocyclic heterocyclic systems. For instance, the synthesis of 1,3-disubstituted selenolo[3,2-c]pyrazole derivatives, which possess anticancer properties, originates from related heterocyclic precursors. nih.gov The strategic placement of reactive groups on the piperidine ring, such as in this compound, enables its use in cyclization reactions to form novel bicyclic or polycyclic scaffolds. The development of new synthetic methods, such as the aza-Prins cyclization, allows for the conversion of homoallylic amines and aldehydes into complex piperidine derivatives, showcasing the utility of piperidine building blocks in generating structural diversity.

Precursor in the Synthesis of Piperidine Alkaloid Analogs

Piperidine alkaloids are a large class of natural products with a wide range of biological activities. nih.gov Synthetic analogues of these alkaloids are of significant interest in pharmaceutical research for developing new therapeutic agents. This compound serves as a key precursor for various alkaloid analogs due to its embedded 1,3-aminoalcohol motif, a common feature in alkaloids like those isolated from the Sedum genus. nih.gov

The synthesis of complex alkaloids often requires chiral building blocks with defined stereochemistry. Chiral versions of functionalized piperidines are instrumental in these multi-step syntheses. For example, the synthesis of flavonoid piperidine alkaloids, such as rohitukine (B1679509) and flavopiridol, has been achieved using N-substituted piperidin-3-ol derivatives as key intermediates. acs.org Similarly, synthetic approaches to donepezil, a drug used for Alzheimer's disease, involve the modification of piperidone precursors to create various analogues for structure-activity relationship studies. nih.gov The strategic functionalization of the piperidine ring is crucial for accessing these complex molecular architectures. researchgate.net

Table 1: Examples of Piperidine-based Precursors in Alkaloid Analog Synthesis

| Precursor Class | Target Alkaloid/Analog | Synthetic Strategy | Reference |

|---|---|---|---|

| N-Substituted Piperidin-3-ols | Flavopiridol, Rohitukine | Claisen rearrangement, oxidative cleavage | acs.org |

| Chiral 2-Substituted 4-Piperidones | Donepezil Analogs | Double aza-Michael reaction, Wittig reaction | nih.gov |

| 2-Substituted Piperidines | Sedum Alkaloid Analogs | 1,3-aminoalcohol construction | nih.gov |

Intermediate in the Preparation of Iminosugars and Related Compounds

Iminosugars, also known as azasugars, are polyhydroxylated piperidines, pyrrolidines, and related heterocycles that act as carbohydrate mimics. cnr.it They are potent inhibitors of glycosidase enzymes and have significant therapeutic potential for treating diabetes, viral infections, and genetic disorders like Gaucher's disease. cnr.itnih.gov this compound is structurally related to the core of iminosugars and serves as an important intermediate in their synthesis.

The synthesis of iminosugars often starts from sugar-derived lactams or other chiral precursors. nih.govbeilstein-journals.org A key strategy involves the partial reduction of a lactam to a cyclic imine, followed by nucleophilic addition to create highly functionalized piperidines. nih.govbeilstein-journals.org For instance, a method has been developed for synthesizing 4-substituted 1-benzylpiperidin-3,5-diols, which are iminosugar structures, through the regio- and stereoselective opening of 1-benzyl-4,5-epoxypiperidin-3-ols. researchgate.net This highlights the importance of polyhydroxylated benzyl-protected piperidines as intermediates in this field. The benzyl (B1604629) group serves as a common protecting group during synthesis and can be removed in the final steps to yield the free iminosugar.

Utility in the Synthesis of Materials Science Precursors

While the primary application of this compound is in the life sciences, piperidine derivatives have found utility in materials science. Specifically, substituted piperidines have been investigated as corrosion inhibitors. ajchem-a.com The nitrogen and oxygen atoms in the piperidine structure can coordinate to metal surfaces, forming a protective layer that prevents rust. The design of highly functionalized piperidines can lead to more effective corrosion inhibitors. Although direct application of this compound in this area is not extensively documented, its structural motifs are relevant to the design of new materials science precursors.

Strategic Role in Multi-Step Organic Syntheses

The value of this compound in organic synthesis lies in its strategic combination of functional groups. The benzyl group on the nitrogen atom serves as a stable protecting group that can be easily removed by catalytic hydrogenation at a later stage of a synthesis. google.com This allows for selective reactions on other parts of the molecule without affecting the piperidine nitrogen.

The presence of two distinct hydroxyl groups—one primary and one tertiary—offers opportunities for regioselective reactions. The primary hydroxyl group is generally more reactive and can be selectively functionalized, leaving the more sterically hindered tertiary hydroxyl group available for later transformations. This differential reactivity is a powerful tool in complex, multi-step syntheses. rsc.org Furthermore, the development of streamlined synthetic routes that reduce the number of steps to create valuable piperidines underscores the importance of having efficient access to versatile building blocks like this compound. news-medical.net

Analytical and Spectroscopic Characterization Methodologies in the Study of 1 Benzyl 3 Hydroxymethyl Piperidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Benzyl-3-(hydroxymethyl)piperidin-3-ol. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of a related compound, (S)-1-Benzyl-3-hydroxypiperidine, the benzyl (B1604629) protons resonate in the aromatic region around 7.3 ppm, while the benzylic protons (CH₂) attached to the nitrogen atom appear between 3.5 and 4.0 ppm. The hydroxyl proton (OH) usually presents as a broad singlet around 1.5 ppm. For this compound, one would expect to see distinct signals for the additional hydroxymethyl group protons.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The analysis of chemical shifts helps in assigning each carbon atom to its specific position in the piperidine (B6355638) ring, the benzyl group, and the hydroxymethyl substituent.

While specific NMR data for this compound is not widely available in published literature, the expected chemical shifts can be predicted based on the analysis of similar structures. These analyses are crucial for confirming the successful synthesis of the target compound and for monitoring the progress of the reaction.

Table 1: Representative ¹H NMR Data for a Related Piperidine Derivative

| Functional Group | Chemical Shift (δ) in ppm (for (S)-1-Benzyl-3-hydroxypiperidine) |

|---|---|

| Aromatic Protons (C₆H₅) | ~ 7.3 |

| Benzylic Protons (CH₂) | 3.5 - 4.0 |

Note: This data is for a related compound and serves as a reference.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structural components through fragmentation analysis. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound, which is 221.30 g/mol . sigmaaldrich.com

Electron impact (EI) or electrospray ionization (ESI) techniques are commonly used. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For instance, the cleavage of the benzyl group is a common fragmentation pathway for N-benzyl piperidine derivatives, leading to a prominent peak corresponding to the benzyl cation (m/z 91). Other fragments would arise from the piperidine ring and the hydroxymethyl group, providing further structural confirmation.

Table 2: Molecular Weight Information for this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The presence of hydroxyl (OH) groups is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 3000 cm⁻¹, while the piperidine ring vibrations typically appear in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzyl group in this compound is expected to exhibit characteristic absorption bands in the UV region, typically around 254 nm, which is useful for detection in chromatographic methods.

Table 3: Characteristic IR Absorption Bands for Related Piperidine Derivatives

| Functional Group | **Typical Absorption Range (cm⁻¹) ** |

|---|---|

| Hydroxyl (O-H) Stretch | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | ~3030 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

Note: These are general ranges and the data for the specific compound may vary.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purity determination of non-volatile compounds like this compound. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically carried out using a UV detector, often set at 254 nm to detect the benzyl group. google.com The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. For chiral compounds, specialized chiral columns are used to separate enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. While the high boiling point of this compound might require derivatization to increase its volatility, GC-MS can be a valuable tool for identifying and quantifying impurities. nih.gov The GC component separates the mixture, and the MS component provides mass spectra of the individual components, aiding in their identification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. A suitable stationary phase, such as silica (B1680970) gel, and a mobile phase, typically a mixture of organic solvents, are chosen to achieve good separation. The spots on the TLC plate can be visualized under UV light or by using a staining agent. The retention factor (Rf) value is calculated to characterize the compound's mobility in a given solvent system.

Chiroptical Methods for Enantiomeric Excess Determination

The determination of the enantiomeric excess of this compound would rely on established chiroptical and chromatographic techniques that are sensitive to the three-dimensional arrangement of atoms in the chiral molecule. While specific experimental data for this compound is not extensively documented in publicly available literature, the methodologies applied to analogous chiral piperidine derivatives provide a clear framework for its analysis.

Key methodologies for determining the enantiomeric excess include polarimetry, circular dichroism (CD) spectroscopy, and, most definitively, chiral High-Performance Liquid Chromatography (HPLC).

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer of this compound would rotate the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral compound under defined conditions (e.g., temperature, wavelength, solvent, and concentration). A racemic mixture (a 50:50 mixture of both enantiomers) would exhibit no optical rotation. By measuring the observed rotation of a sample, the enantiomeric excess can be calculated if the specific rotation of the pure enantiomer is known.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org A CD spectrum provides information about the stereochemistry of a molecule, with enantiomers producing mirror-image spectra. For this compound, the presence of chromophores, such as the benzyl group, would allow for CD measurements. The intensity of the CD signal is proportional to the enantiomeric excess of the sample. This technique can be highly sensitive and is often used to probe the stereochemical features of chiral compounds. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is one of the most accurate and widely used methods for determining the enantiomeric excess of chiral compounds. nih.gov This technique involves the use of a chiral stationary phase (CSP) in the HPLC column. The CSP is composed of a chiral material that interacts diastereomerically with the enantiomers of the analyte as they pass through the column. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification.

For piperidine derivatives, cellulose-based chiral stationary phases have been shown to be effective. nih.gov The separation of enantiomers of a compound like this compound would be optimized by selecting an appropriate chiral column and mobile phase. The relative areas of the two peaks in the resulting chromatogram directly correspond to the ratio of the enantiomers in the sample, from which the enantiomeric excess can be precisely calculated. For instance, studies on the racemization of the related compound, chiral 1-benzyl-3-hydroxypiperidine, have utilized HPLC to monitor the ratio of (R) and (S) enantiomers. epo.orggoogle.com

The enantiomeric excess (% ee) is a measure of the purity of a chiral sample and is calculated using the following formula:

% ee = |([R] - [S]) / ([R] + [S])| x 100

where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively.

Table 1: Hypothetical Chiral HPLC Data for Enantiomeric Excess Determination of this compound

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| (R)-1-Benzyl-3-(hydroxymethyl)piperidin-3-ol | 12.5 | 75000 |

| (S)-1-Benzyl-3-(hydroxymethyl)piperidin-3-ol | 15.2 | 25000 |

In this hypothetical example, the enantiomeric excess would be calculated as:

% ee = |(75000 - 25000) / (75000 + 25000)| x 100 = 50%

This indicates that the sample contains a 75:25 ratio of the (R)- and (S)-enantiomers. The development of such enantioselective analytical methods is crucial for the synthesis and quality control of chiral molecules like this compound. nih.govrsc.org

Computational and Mechanistic Studies of 1 Benzyl 3 Hydroxymethyl Piperidin 3 Ol and Its Transformations

Quantum Chemical Calculations for Conformational Analysis and Stability

The three-dimensional structure of a molecule is fundamental to its reactivity and biological activity. For a flexible molecule like 1-Benzyl-3-(hydroxymethyl)piperidin-3-ol, multiple conformations exist, each with a different energy level. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring the conformational landscape of such molecules.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. For this compound, the key conformational questions involve the orientation of the substituents on the piperidine ring. The large N-benzyl group is expected to preferentially occupy the equatorial position to avoid steric clashes. The substituents at the C3 position, a hydroxyl and a hydroxymethyl group, also have preferred orientations.

Computational studies can systematically evaluate all possible chair, boat, and twist-boat conformations. By calculating the single-point or optimized geometry energies, a potential energy surface can be mapped out. These calculations can also elucidate the role of non-covalent interactions, such as intramolecular hydrogen bonds between the hydroxyl and hydroxymethyl groups, or between these groups and the piperidine nitrogen, which can significantly stabilize certain conformations. researchgate.net

Combined experimental and computational studies on similar heterocyclic systems have demonstrated that DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p), can accurately predict the relative stabilities of different isomers and conformers. aun.edu.eg The comparison between calculated geometric parameters (bond lengths, angles) and experimental data from X-ray crystallography, if available, serves to validate the computational model. aun.edu.eg

Table 1: Illustrative Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes, based on typical findings in computational chemistry.

| Conformer ID | Piperidine Ring Conformation | N-Benzyl Orientation | C3-OH Orientation | C3-CH2OH Orientation | Relative Energy (kcal/mol) |

| Conf-1 | Chair | Equatorial | Axial | Equatorial | 0.00 (Most Stable) |

| Conf-2 | Chair | Equatorial | Equatorial | Axial | 1.25 |

| Conf-3 | Chair | Equatorial | Equatorial | Equatorial | 2.10 |

| Conf-4 | Twist-Boat | - | - | - | 5.80 |

| Conf-5 | Chair | Axial | Equatorial | Equatorial | 8.50 |

Theoretical Modeling of Reaction Mechanisms and Transition States

Understanding the pathways through which a molecule is formed or transformed is a central theme in chemistry. Theoretical modeling allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the calculation of transition state structures and energies.

For this compound, a key transformation to study is its synthesis. A plausible synthetic route involves the N-benzylation of 3-(hydroxymethyl)piperidin-3-ol (B1396214) with benzyl (B1604629) chloride. Computational modeling can map the energy profile of this SN2 reaction. This involves locating the transition state structure and calculating the activation energy, which provides a quantitative measure of the reaction's feasibility.

Another important area of investigation is the transformation of the hydroxyl groups. For instance, modeling the mechanism of selective protection or activation of the primary versus the tertiary alcohol would provide insights for synthetic planning.

Table 2: Hypothetical Calculated Energy Profile for N-Benzylation Reaction Step This table presents hypothetical data for illustrative purposes.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 3-(hydroxymethyl)piperidin-3-ol + Benzyl Chloride | 0.00 |

| TS1 | Transition State for N-benzylation | +22.5 |

| Products | This compound + HCl | -15.0 |

Prediction of Reactivity and Selectivity in Synthetic Pathways

Computational chemistry provides powerful tools for predicting the reactivity of different sites within a molecule and the selectivity of its reactions. This is often achieved through the analysis of the molecule's electronic structure.

Frontier Molecular Orbital (FMO) theory is a key concept used for this purpose. The Highest Occupied Molecular Orbital (HOMO) indicates regions of the molecule that are electron-rich and likely to act as a nucleophile, while the Lowest Unoccupied Molecular Orbital (LUMO) highlights electron-deficient regions susceptible to nucleophilic attack. researchgate.net For this compound, the HOMO is likely localized on the nitrogen atom and the oxygen atoms of the hydroxyl groups, indicating their nucleophilic character. The LUMO distribution would indicate potential sites for electrophilic attack.

The Molecular Electrostatic Potential (MESP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich, attractive to electrophiles) and blue areas indicating positive potential (electron-poor, attractive to nucleophiles). researchgate.net

These analyses can predict the regioselectivity of reactions. For example, in a reaction with an electrophile, these methods can predict whether the reaction will occur at the nitrogen or one of the oxygen atoms. Furthermore, in cases where stereoisomers can be formed, computational modeling can predict which diastereomer or enantiomer is favored by calculating the energies of the different transition states leading to each product.

Table 3: Illustrative Calculated Electronic Properties for Reactivity Prediction This table presents hypothetical data for illustrative purposes.

| Property | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | +1.2 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |

| Mulliken Charge on N | -0.45 e | High negative charge suggests nucleophilicity |

| Mulliken Charge on O (primary) | -0.60 e | High negative charge suggests nucleophilicity |

| Mulliken Charge on O (tertiary) | -0.58 e | High negative charge suggests nucleophilicity |

Ligand Design and Interaction Studies (if applicable as a ligand precursor)

The N-benzylpiperidine motif is a well-established scaffold in medicinal chemistry, known to interact with a variety of biological targets. nih.gov For example, derivatives are being investigated as ligands for sigma receptors and as inhibitors of enzymes like acetylcholinesterase (AChE). nih.govnih.gov The structure of this compound, with its multiple hydrogen bond donors and acceptors, makes it an interesting candidate for a ligand or a precursor for more complex ligands.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method can be used to screen this compound against a panel of known protein targets to identify potential biological activities. The docking process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity.

More advanced techniques like Molecular Dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time. nih.gov These simulations provide detailed information about the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. This knowledge is crucial for structure-based drug design, as it can guide the modification of the ligand to improve its binding affinity and selectivity. For instance, the hydroxyl and hydroxymethyl groups could be modified to enhance interactions with the target protein.